molecular formula C37H50Cl2N2ORu B3183104 {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium CAS No. 635679-24-2

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

Cat. No. B3183104
M. Wt: 710.8 g/mol
InChI Key: ONAWWBRGWXRMAF-UHFFFAOYSA-L
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Description

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a useful research compound. Its molecular formula is C37H50Cl2N2ORu and its molecular weight is 710.8 g/mol. The purity is usually 95%.
The exact mass of the compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is 710.234360 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications in Olefin Metathesis

  • Thermally Triggerable Ruthenium-Based Precatalysts

    This compound is part of a series of ruthenium complexes that have been investigated for their application in the thermally induced ring-opening metathesis polymerization of dicyclopentadiene. Variations in the sterical properties of the N-heterocyclic carbene coligand have shown to significantly influence the polymerization activity at elevated temperatures, demonstrating the importance of ligand design in developing efficient catalytic systems (Pump et al., 2015).

  • Ring-Closing Metathesis Catalysts

    Indenylidene−imidazolylidene complexes of ruthenium, which include the described NHC ligands, have been prepared and found to be efficient catalyst precursors for ring-closing metathesis (RCM) reactions. These findings highlight the compound's utility in synthesizing cyclic compounds, which are crucial in various sectors of chemical research and pharmaceutical development (Jafarpour et al., 1999).

  • Mixed Isobutylphobane/N-Heterocyclic Carbene Ruthenium Complexes

    New ruthenium(II) dichloride-indenylidene complexes featuring NHC ligands have been synthesized and characterized for their catalytic activity in olefin metathesis reactions. These complexes demonstrate high thermal stability and efficiency in RCM and cross-metathesis reactions, underscoring the potential of these catalysts in advanced synthetic applications (Sauvage et al., 2010).

properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWWBRGWXRMAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50Cl2N2ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746402
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

CAS RN

635679-24-2
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 2
Reactant of Route 2
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 3
Reactant of Route 3
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 4
Reactant of Route 4
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 5
Reactant of Route 5
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 6
Reactant of Route 6
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

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